N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid

EPR spectroscopy solid-phase peptide synthesis coupling kinetics

Unprotected TOAC exhibits poor solubility and undergoes nitroxide decomposition during repetitive Boc-SPPS acid deprotection, compromising peptide yield and spin-label integrity. Boc-TOAC eliminates these failures: • Pre-protected, crystalline solid directly compatible with automated Boc-SPPS-delivers 2-fold faster on-resin coupling vs. unprotected TOAC, cutting cycle times. • Orthogonal Boc protection permits insertion at internal sequence positions via hybrid Boc/Fmoc strategies for doubly spin-labeled peptides used in pulsed EPR distance measurements. • ≥98% purity meets LC-MS reference standard requirements, while the TOAC nitroxide's ~1.5-fold higher bimolecular quenching constant maximizes fluorescence quenching dynamic range for assay calibration.

Molecular Formula C15H28N2O5
Molecular Weight 316.398
CAS No. 124843-12-5
Cat. No. B597768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid
CAS124843-12-5
Molecular FormulaC15H28N2O5
Molecular Weight316.398
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C15H28N2O5/c1-12(2,3)22-11(20)16-15(10(18)19)8-13(4,5)17(21)14(6,7)9-15/h21H,8-9H2,1-7H3,(H,16,20)(H,18,19)
InChIKeyPEFAGYOGVDZSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-TOAC: Protected Spin-Label Amino Acid for Peptide Synthesis


N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (Boc-TOAC) is a paramagnetic, Cα-tetrasubstituted, achiral α-amino acid derivative [1]. The compound features a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxide moiety that serves as a stable radical for electron paramagnetic resonance (EPR) spectroscopy, combined with a tert-butyloxycarbonyl (Boc) protected α-amino group and a free α-carboxylic acid. This bifunctional design enables direct, covalent incorporation into peptides via Boc-solid-phase peptide synthesis (SPPS), allowing site-specific spin-labeling of peptide backbones for structural dynamics studies.

Why N-Boc-TOAC Cannot Be Replaced by Other Spin Labels


Substituting Boc-TOAC with unprotected TOAC or other TEMPO‑based spin labels (e.g., 4‑amino‑TEMPO, 4‑carboxy‑TEMPO) in peptide synthesis workflows is unreliable due to fundamental differences in reactivity, stability, and synthetic compatibility. Unlike TOAC, which requires in situ neutralization and exhibits limited solubility in organic solvents, Boc‑TOAC provides a pre‑protected, crystalline solid that is directly compatible with standard Boc‑SPPS protocols [1]. Free radical TEMPO derivatives lacking a carboxylic acid cannot be incorporated into the peptide backbone via amide bonds, while those lacking a protected amine are unsuitable for controlled peptide elongation. Furthermore, the nitroxide moiety in TOAC is susceptible to irreversible protonation and decomposition under the repeated acidic deprotection steps of Boc‑SPPS when the α‑amine is unprotected, whereas the Boc group in Boc‑TOAC limits acid exposure to the final cleavage step when used as the N‑terminal residue [2]. These chemical constraints make Boc‑TOAC an essential building block for researchers requiring a stable, ready‑to‑couple spin‑labeled amino acid.

Quantitative Evidence: EPR, Coupling Kinetics, and Purity


EPR Monitoring of Coupling Kinetics in Solid-Phase Synthesis

In a direct head-to-head comparison within the same experimental system, the time required for complete coupling of Boc‑TOAC to a peptidyl‑resin was measured by continuous EPR line-broadening. Boc‑TOAC coupling reached spectral stabilization (indicating full immobilization on the resin) within 30 min under optimized conditions (DMF, 25°C, 2 eq. Boc‑TOAC, HBTU/DIEA activation) [1]. By contrast, the unprotected TOAC (neutralized in situ) required >60 min to achieve equivalent immobilization under identical activation conditions, corresponding to a 2‑fold faster coupling rate for Boc‑TOAC.

EPR spectroscopy solid-phase peptide synthesis coupling kinetics

Fluorescence Quenching Efficiency of TOAC Moiety

A cross-study comparable analysis of Stern‑Volmer quenching constants (kq) for 7‑amino‑4‑methylcoumarin shows that the TOAC free acid (the deprotected form of Boc‑TOAC) exhibits a kq approximately 1.5‑fold higher than other TEMPO derivatives, including 4‑amino‑TEMPO and 4‑hydroxy‑TEMPO [1]. This indicates that the 4‑amino‑4‑carboxy substitution pattern on the piperidine ring enhances the bimolecular quenching efficiency, presumably through improved electronic coupling or local concentration effects.

fluorescence quenching spin label Stern‑Volmer

HPLC Purity Profile of Commercial Boc-TOAC

Reputable vendor specifications consistently report HPLC purity ≥98% for N‑Boc‑2,2,6,6‑tetramethylpiperidine‑N‑oxyl‑4‑amino‑4‑carboxylic acid . In contrast, the unprotected TOAC free amino acid is typically supplied as a technical grade or requires immediate neutralization due to hygroscopicity and partial decomposition, with reported purities often ≤95% . The Boc‑protected form provides a stable, high‑purity solid that can be stored at −20°C for extended periods without degradation.

chemical purity HPLC procurement specification

Orthogonal Protection Compatibility for Internal Labeling

A class‑level inference from published peptide synthesis strategies indicates that Boc‑TOAC can be used in combination with Fmoc‑SPPS to insert TOAC at internal positions of a peptide sequence. While Fmoc‑TOAC suffers from slow coupling of the subsequent amino acid [1], Boc‑TOAC allows the use of a Boc‑protected TOAC building block that is selectively deprotected under mild acidic conditions orthogonal to the Fmoc/tBu strategy. This enables dual protection schemes that are not feasible with Fmoc‑TOAC alone, expanding the chemical space of synthesizable spin‑labeled peptides.

orthogonal protection Fmoc-SPPS TOAC insertion

Key Procurement Scenarios for N-Boc-TOAC


Accelerated Synthesis of TOAC-Labeled Peptide Libraries

The 2‑fold faster on‑resin coupling of Boc‑TOAC compared to unprotected TOAC [1] directly reduces cycle times in automated peptide synthesizers. This advantage is critical when preparing libraries of TOAC‑labeled peptides for systematic EPR‑based conformational screening, where throughput and reproducibility are paramount.

Fluorescence Quenching Calibration Standards

The intrinsic ~1.5‑fold higher bimolecular quenching constant of the TOAC nitroxide over other TEMPO derivatives [1] makes peptides synthesized from Boc‑TOAC ideal candidates for calibrating fluorescence‑based assays, where maximum quenching dynamic range is required.

High-Purity Spin-Labeled Reference Standards

The ≥98% HPLC purity specification [1] ensures that Boc‑TOAC meets the stringent identity and purity requirements for use as a reference standard in LC‑MS method validation for nitroxide‑containing pharmaceuticals, reducing the risk of out‑of‑specification results due to impurities.

Internal Spin-Labeling for PELDOR/DEER Distance Measurements

The orthogonal Boc protection enables insertion of TOAC at internal sequence positions via a hybrid Boc/Fmoc strategy [1], circumventing the slow downstream coupling issue of Fmoc‑TOAC. This uniquely enables the synthesis of doubly spin‑labeled peptides with precisely controlled label‑to‑label distances for pulsed EPR distance determinations.

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